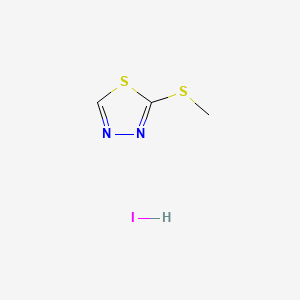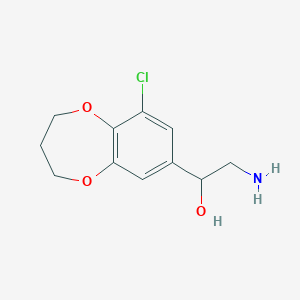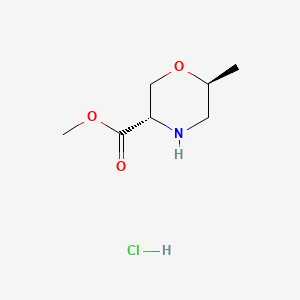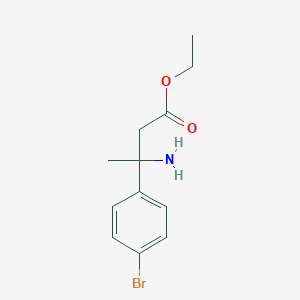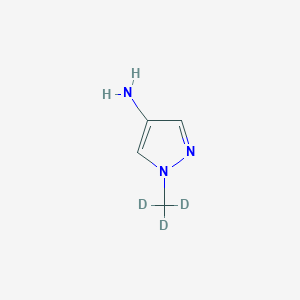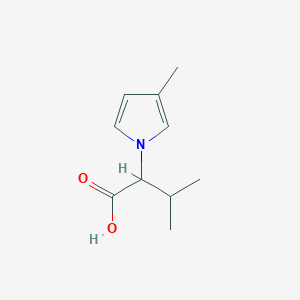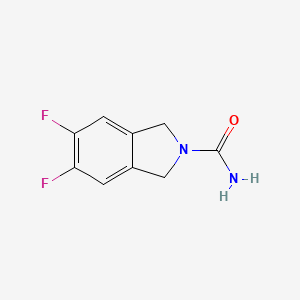
5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide is a fluorinated isoindole derivative Isoindoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoro-1H-isoindole-1,3-dione.
Amidation Reaction: The key step involves the amidation of 5,6-difluoro-1H-isoindole-1,3-dione with an appropriate amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the amidation reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5,6-difluoro-1H-isoindole-1,3-dione
- 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- 5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene
Uniqueness
5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to the presence of both fluorine atoms and the carboxamide group, which confer distinct chemical and biological properties. These features can enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
Molecular Formula |
C9H8F2N2O |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
5,6-difluoro-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C9H8F2N2O/c10-7-1-5-3-13(9(12)14)4-6(5)2-8(7)11/h1-2H,3-4H2,(H2,12,14) |
InChI Key |
BRSHMOPBUDXAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1C(=O)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


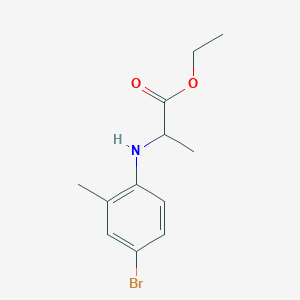

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)
![1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13580206.png)
amine dihydrochloride](/img/structure/B13580223.png)
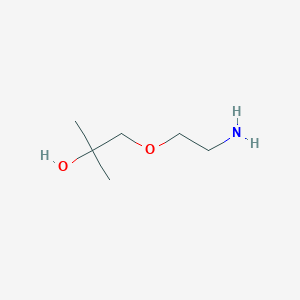
aminehydrochloride](/img/structure/B13580227.png)
